(E)-8-(3,5-Bis(trifluoromethyl)styryl)-1,3-diethyl-7-methylxanthine
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Overview
Description
(E)-8-(3,5-Bis(trifluoromethyl)styryl)-1,3-diethyl-7-methylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the xanthine family, which is characterized by a core structure that includes a purine base. The presence of trifluoromethyl groups and a styryl moiety in its structure makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,5-Bis(trifluoromethyl)styryl)-1,3-diethyl-7-methylxanthine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the xanthine core: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the styryl group: This step involves the reaction of the xanthine core with a styryl halide or a similar reagent under basic conditions to form the styryl-substituted xanthine.
Addition of trifluoromethyl groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote electrophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, purification steps, and waste management to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(3,5-Bis(trifluoromethyl)styryl)-1,3-diethyl-7-methylxanthine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoromethyl groups and styryl moiety can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce partially or fully reduced compounds.
Scientific Research Applications
(E)-8-(3,5-Bis(trifluoromethyl)styryl)-1,3-diethyl-7-methylxanthine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of (E)-8-(3,5-Bis(trifluoromethyl)styryl)-1,3-diethyl-7-methylxanthine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3,5-Bis(trifluoromethyl)styryl]trimethylsilane: Shares the trifluoromethyl-styryl moiety but differs in the core structure.
1,3-Diethyl-7-methylxanthine: Lacks the trifluoromethyl-styryl substitution but shares the xanthine core.
Uniqueness
(E)-8-(3,5-Bis(trifluoromethyl)styryl)-1,3-diethyl-7-methylxanthine is unique due to the combination of its xanthine core with the trifluoromethyl-styryl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
155271-79-7 |
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Molecular Formula |
C20H18F6N4O2 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
8-[(E)-2-[3,5-bis(trifluoromethyl)phenyl]ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H18F6N4O2/c1-4-29-16-15(17(31)30(5-2)18(29)32)28(3)14(27-16)7-6-11-8-12(19(21,22)23)10-13(9-11)20(24,25)26/h6-10H,4-5H2,1-3H3/b7-6+ |
InChI Key |
ZHJWWFOSGRVDSN-VOTSOKGWSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C |
Origin of Product |
United States |
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